molecular formula C10H18O3 B6254499 3,7-dimethyl-6-oxooctanoic acid CAS No. 589-60-6

3,7-dimethyl-6-oxooctanoic acid

Cat. No.: B6254499
CAS No.: 589-60-6
M. Wt: 186.25 g/mol
InChI Key: SCOSFCLSJUKLDZ-UHFFFAOYSA-N
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Description

3,7-Dimethyl-6-oxooctanoic acid is an organic keto acid with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . Its defined structure, featuring both a carboxylic acid and a ketone functional group, makes it a valuable intermediate in organic synthesis and medicinal chemistry research . This compound serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize such keto acids in the development of novel chemical entities, including potential depsipeptide-like structures . Depsipeptides are a class of compounds receiving significant attention in scientific literature for their diverse biological activities and complex structures, often featuring alternating amino acid and hydroxy acid units . The structural motifs present in this compound provide a foundation for constructing these and other sophisticated target molecules in the laboratory. The product is provided as a high-purity material to ensure consistent and reliable research outcomes. It is intended for use by qualified researchers in laboratory settings only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

589-60-6

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

3,7-dimethyl-6-oxooctanoic acid

InChI

InChI=1S/C10H18O3/c1-7(2)9(11)5-4-8(3)6-10(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)

InChI Key

SCOSFCLSJUKLDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCC(C)CC(=O)O

Purity

95

Origin of Product

United States

Chemical and Physical Properties

The fundamental characteristics of 3,7-dimethyl-6-oxooctanoic acid are defined by its chemical and physical properties. These properties are crucial for its identification, purification, and understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₃ nist.govnih.gov
Molecular Weight 186.25 g/mol nist.govnih.gov
IUPAC Name This compound nih.gov
CAS Number 589-60-6 nih.gov
SMILES CC(C)C(=O)CCC(C)CC(=O)O nih.govuni.lu
InChIKey SCOSFCLSJUKLDZ-UHFFFAOYSA-N nist.govnih.gov

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Biosynthetic Pathways and Enzymatic Biotransformations of 3,7 Dimethyl 6 Oxooctanoic Acid

Proposed Metabolic Pathways Leading to 3,7-Dimethyl-6-oxooctanoic Acid

An in-silico investigation into the metabolism of menthol (B31143) has provided a comprehensive theoretical framework for the formation of this compound. This computational study, which analyzed 102 compounds and 151 reactions, proposes a detailed metabolic pathway that connects menthol to a variety of downstream metabolites, including the target oxo-acid. nih.govplos.orgresearchgate.net

Enzymatic Steps in Menthol/Menthane-3,4-diol Oxidation

The proposed pathway suggests that the journey from menthol to this compound involves a series of oxidative reactions. A key intermediate in this process is believed to be p-menthane-3,8-diol. plos.org The initial steps in the metabolism of menthol often involve hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, followed by oxidation of the alcohol group. plos.org

The conversion of menthol can also be initiated by various microorganisms. For instance, biotransformation studies have shown that menthol can be converted to intermediates such as cis-p-menth-1-en-3-ol and dihydroterpineol. nih.gov While not directly on the main pathway to the target acid, these transformations highlight the diverse enzymatic capabilities that can act on the menthol scaffold.

Intermediates and Enzyme Catalysis in Oxo-Acid Formation

Following the formation of key intermediates like p-menthane-3,4-diol, a sequence of enzymatic reactions, likely involving dehydrogenases and other oxidoreductases, is proposed to further modify the molecule. plos.org The pathway suggests that oxidation of alcohol groups to aldehydes and subsequently to carboxylic acids is a critical part of the process. plos.org The formation of the keto group at the C6 position and the cleavage of the p-menthane (B155814) ring structure are crucial steps leading to the final this compound structure. The in silico study provides a thermodynamic basis for the feasibility of these transformations. plos.org

Role of Oxidoreductases and Other Biocatalysts in its Formation

Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from one molecule to another and are central to the proposed metabolic pathway of this compound. This class includes enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which are implicated in the conversion of the cyclic alcohol menthol into the final acyclic oxo-acid. plos.org

The initial hydroxylation of the menthol ring is a classic monooxygenase reaction, often carried out by cytochrome P450 oxidoreductases. Subsequent oxidation of the secondary alcohol group on the menthane ring to a ketone, and the eventual oxidative cleavage of the ring, would also be mediated by specific oxidoreductases. While the exact enzymes responsible for each step in the formation of this compound have not been experimentally isolated and characterized, the proposed pathway strongly suggests their involvement based on the chemical transformations required. plos.org

Broader Context of Branched-Chain Fatty Acid Biosynthesis

The formation of this compound falls within the broader biochemical context of branched-chain fatty acid (BCFA) biosynthesis. In many organisms, the synthesis of BCFAs starts from branched-chain alpha-keto acids derived from the breakdown of branched-chain amino acids such as valine, leucine, and isoleucine. A key enzyme in this process is branched-chain alpha-keto acid decarboxylase, which is essential for the synthesis of the primers required for BCFA synthetase.

While the pathway for this compound originates from the terpenoid menthol, it shares the common feature of being a non-linear fatty acid. The enzymatic machinery responsible for the later stages of its formation, particularly the enzymes that handle the branched alkyl chain, may share similarities with the enzymes involved in the more conventional BCFA synthesis pathways. The study of such unique biosynthetic routes expands our understanding of the metabolic diversity and the adaptability of enzymatic systems in producing a wide array of fatty acid structures.

Catabolic Pathways and Degradation Mechanisms of 3,7 Dimethyl 6 Oxooctanoic Acid

Insights into β-Oxidation Pathways

The primary mechanism for the degradation of 3,7-dimethyl-6-oxooctanoic acid is β-oxidation. nih.gov This is a cyclical process that sequentially shortens the fatty acid chain by two carbon atoms in each cycle. nih.govyoutube.com However, the presence of a methyl group on the third carbon (the β-carbon) of this compound poses a challenge for the standard β-oxidation machinery.

Research has shown that the catabolism of branched-chain fatty acids, such as this compound, predominantly takes place in peroxisomes. nih.govyoutube.comyoutube.com These organelles contain the necessary enzymes to handle the structural complexities of these molecules. youtube.com The breakdown of very long-chain fatty acids also occurs in peroxisomes. youtube.comyoutube.com In animal cells, long-chain fatty acids are shortened in peroxisomes to medium-chain fatty acids, which are then transported to mitochondria for complete oxidation to carbon dioxide and water. youtube.com The importance of peroxisomes in this process is highlighted by the accumulation of branched-chain fatty acids in individuals with peroxisomal disorders, such as Zellweger syndrome and Refsum's disease. nih.govyoutube.com

The degradation of this compound involves a cascade of specific enzymes. While the exact enzymatic sequence for this particular molecule is not extensively detailed in the available literature, it can be inferred from the well-studied pathways of other branched-chain fatty acids like phytanic and pristanic acids. The process likely begins with the activation of the carboxylic acid to its corresponding CoA ester. Due to the methyl branch at the β-position, a direct β-oxidation is sterically hindered. Therefore, an initial α-oxidation step is necessary to remove one carbon atom and shift the methyl group to the α-position. Following this, β-oxidation can proceed. The key enzymes involved in branched-chain fatty acid oxidation include:

Acyl-CoA Synthetase: Activates the fatty acid by attaching Coenzyme A.

α-Methylacyl-CoA Racemase: Converts the (2R)-methylacyl-CoA ester to the (2S)-form, which is the correct stereoisomer for the subsequent enzymatic step.

Acyl-CoA Oxidase: Catalyzes the first step of peroxisomal β-oxidation, introducing a double bond.

Enoyl-CoA Hydratase/Thiolase (Multifunctional Enzyme): Carries out the subsequent hydration and thiolytic cleavage steps of β-oxidation.

Metabolites and End Products of this compound Degradation

The β-oxidation of this compound results in the formation of several key metabolites. Each round of β-oxidation releases a two-carbon unit in the form of acetyl-CoA. nih.gov The presence of methyl branches leads to the formation of propionyl-CoA as well. nih.gov Specifically, the degradation of the terminal isopropyl group of this compound is expected to yield isobutyryl-CoA, which can be further metabolized. The end products of the complete degradation are acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways such as the Krebs cycle for energy production or be used for biosynthesis. nih.gov

Comparative Analysis with Degradation of Related Oxo-Fatty Acids

The degradation pathway of this compound shares similarities with that of other branched-chain oxo-fatty acids, most notably phytanic acid, a 3,7,11,15-tetramethylhexadecanoic acid.

FeatureThis compoundPhytanic Acid
Initial Oxidation Step Requires an initial α-oxidation step to bypass the β-methyl group.Also undergoes α-oxidation to remove the first carbon and allow β-oxidation to commence.
Cellular Location Primarily degraded in peroxisomes.Degradation is also localized to peroxisomes.
Key End Products Acetyl-CoA and propionyl-CoA.A mixture of acetyl-CoA, propionyl-CoA, and isobutyryl-CoA.

The comparison highlights a conserved strategy for the catabolism of β-methylated fatty acids, which involves an initial α-oxidation step followed by rounds of β-oxidation within the peroxisome. The specific end products vary depending on the branching pattern of the fatty acid.

Biological Activities and Mechanistic Studies of 3,7 Dimethyl 6 Oxooctanoic Acid and Its Analogues

Antimicrobial Effects and Structure-Activity Relationships

There is a lack of specific studies detailing the antimicrobial properties of 3,7-dimethyl-6-oxooctanoic acid. However, the broader class of fatty acids is well-recognized for its antimicrobial activities.

Antibacterial Potency Against Specific Microorganisms (in vitro)

No specific data on the in vitro antibacterial potency of this compound, including Minimum Inhibitory Concentration (MIC) values, were found in the reviewed literature. However, studies on other short-chain fatty acids have demonstrated significant antibacterial effects. For instance, butyric acid, propionic acid, and valeric acid have shown MICs of 3750 µg/mL against Salmonella strains isolated from poultry chemsrc.com. Acetic acid has also demonstrated inhibitory activity against the same strains with MICs ranging from 1875 to 3750 µg/mL chemsrc.com.

It is important to note that these values are for analogous compounds and not for this compound.

Antifungal Properties and Efficacy against Plant-Pathogenic Fungi

Furthermore, research into analogues of 3,7-dimethyl-7-hydroxy-2-octen-6-olide, a structurally related lactone, has shown that synthetic modifications, such as the introduction of an aryl group, can significantly enhance fungicidal activities against several phytopathogens researchgate.net. This suggests that the core structure has potential for antifungal action that can be modulated.

Mechanistic Hypotheses for Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)

While specific mechanistic studies on this compound are absent, the antimicrobial action of short-chain fatty acids is generally attributed to several mechanisms. A primary hypothesis is the disruption of bacterial cell membranes. In their undissociated form, SCFAs can diffuse across the bacterial membrane. Once inside the more alkaline cytoplasm, they dissociate, releasing protons and lowering the intracellular pH chemsrc.com. This acidification can inhibit various cellular processes and metabolic enzymes that are pH-sensitive chemsrc.com.

Another proposed mechanism involves the inhibition of histone deacetylases (HDACs) in eukaryotic cells, which can modulate gene expression related to host defense researchgate.net. For bacteria, SCFAs may interfere with cell signaling and virulence. For example, they have been shown to reduce the motility of Salmonella and impair biofilm formation by interfering with the production of extracellular polysaccharides and cell-to-cell communication chemsrc.com.

Role in Metabolic Regulation and Enzyme Modulation

There is no direct evidence in the reviewed literature concerning the specific role of this compound in metabolic regulation or enzyme modulation. However, studies on other branched-chain fatty acids (BCFAs) provide some insights into potential functions.

BCFAs have been shown to influence the expression of genes related to fatty acid synthesis and inflammation in hepatocytes nih.gov. For instance, some iso-BCFAs have been observed to decrease the expression of fatty acid synthase (FASN), a key enzyme in triglyceride synthesis nih.gov. This suggests that certain BCFAs may play a role in regulating lipid metabolism. Furthermore, BCFAs are known to be incorporated into cell membranes, where they can enhance fluidity nih.gov.

Interactions with Cellular Components (excluding direct human physiological effects)

Specific studies on the interaction of this compound with cellular components are not available. However, research on SCFAs indicates that they can interact with cellular components in several ways. They can act as signaling molecules by binding to G protein-coupled receptors (GPCRs), such as FFAR2 and FFAR3, on the surface of various cells, including immune and epithelial cells researchgate.net. This binding can trigger downstream signaling cascades that modulate cellular function.

Once inside the cell, either by passive diffusion or through transporters, SCFAs can influence gene expression by inhibiting histone deacetylases (HDACs) researchgate.net. By preventing the removal of acetyl groups from histones, SCFAs can lead to a more open chromatin structure, thereby affecting the transcription of various genes involved in cellular processes.

Chemical Synthesis and Derivatization Strategies for 3,7 Dimethyl 6 Oxooctanoic Acid

Classical Organic Synthesis Approaches

Classical organic synthesis provides a foundational framework for the construction of 3,7-dimethyl-6-oxooctanoic acid from readily available starting materials. These methods often involve multi-step sequences that rely on well-established reaction mechanisms.

A common and direct strategy for the synthesis of carboxylic acids is the oxidation of primary alcohols or aldehydes. wikipedia.org In the context of this compound, this would involve the oxidation of a suitable precursor such as 3,7-dimethyl-6-oxooctan-1-ol or 3,7-dimethyl-6-oxooctanal.

The oxidation of primary alcohols can be achieved using a variety of strong oxidizing agents. libretexts.org Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the latter often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), are capable of converting primary alcohols directly to carboxylic acids. libretexts.org The reaction typically proceeds through an aldehyde intermediate, which is further oxidized in the presence of water to the carboxylic acid. wikipedia.org

For the selective oxidation of a primary alcohol to an aldehyde without further oxidation, milder reagents such as pyridinium (B92312) chlorochromate (PCC) are employed. libretexts.org The resulting aldehyde can then be separately oxidized to the carboxylic acid using reagents like potassium permanganate or by employing specific protocols that favor this transformation.

The oxidation of secondary alcohols, which would be relevant for the ketone moiety in the target molecule, typically yields ketones. organic-chemistry.org Therefore, a synthetic strategy could involve the protection of the ketone group, oxidation of the primary alcohol to a carboxylic acid, and subsequent deprotection.

Table 1: Common Oxidizing Agents for Alcohol and Aldehyde Oxidation

Oxidizing Agent(s)Precursor Functional GroupProduct Functional GroupNotes
Potassium Permanganate (KMnO₄)Primary AlcoholCarboxylic AcidStrong oxidant, can cleave other functional groups.
Chromic Acid (H₂CrO₄) / Jones ReagentPrimary AlcoholCarboxylic AcidStrong oxidant, prepared from CrO₃ and H₂SO₄. libretexts.org
Pyridinium Chlorochromate (PCC)Primary AlcoholAldehydeMilder oxidant, stops at the aldehyde stage. libretexts.org
Trichloroisocyanuric Acid/TEMPOPrimary AlcoholAldehydeHighly chemoselective for primary alcohols. organic-chemistry.org
Nitric Acid (HNO₃)Primary AlcoholCarboxylic AcidUsed in industrial-scale oxidations. wikipedia.org

Key Synthetic Steps and Reaction Methodologies (e.g., Reformatsky reaction for related compounds)

While not a direct synthesis of this compound, the Reformatsky reaction is a valuable tool for the synthesis of β-hydroxy esters, which can be precursors to keto acids. This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. nih.gov The organozinc reagent formed is less reactive than Grignard reagents, preventing self-condensation of the ester. nih.gov

A plausible synthetic route towards a related structure could involve the reaction of a suitable ketone with an α-bromo ester via the Reformatsky reaction to generate a β-hydroxy ester. Subsequent functional group transformations, including oxidation of the secondary alcohol and hydrolysis of the ester, could then lead to a keto acid. The reaction conditions can be optimized by using activated zinc, such as a zinc-copper couple, to improve yields. nih.gov

Stereoselective and Asymmetric Synthesis of Enantiomers

The carbon atom at the 3-position of this compound is a stereocenter, meaning the compound can exist as two enantiomers: (R)-3,7-dimethyl-6-oxooctanoic acid and (S)-3,7-dimethyl-6-oxooctanoic acid. The synthesis of a single enantiomer, known as asymmetric synthesis, is crucial when one enantiomer exhibits a desired biological activity or property while the other is inactive or has undesirable effects.

One approach to achieving stereoselectivity is through asymmetric crotylboration. This method has been successfully employed in the synthesis of diastereomers of a related compound, 3-hydroxy-2,4,6-trimethylheptanoic acid. nih.gov This strategy involves the reaction of a chiral crotylborane reagent with an aldehyde to form a homoallylic alcohol with high diastereoselectivity and enantioselectivity. nih.gov The resulting alcohol can then be further elaborated to the target acid.

Another strategy involves the use of chiral auxiliaries. For instance, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of a propionamide (B166681) derivative, establishing the desired stereochemistry at the α-position. nih.gov Subsequent removal of the auxiliary and further synthetic transformations can yield the enantiomerically pure target compound.

Preparation of Structural Analogues and Derivatives for Research

The synthesis of structural analogues of this compound is important for structure-activity relationship (SAR) studies in various research contexts. These analogues can be prepared by modifying the synthetic routes used for the parent compound or by derivatizing the final product.

For example, analogues with different alkyl substituents can be prepared by using different starting materials in the synthetic sequence. The ketone or carboxylic acid functional groups can also be modified. For instance, the carboxylic acid can be converted to esters, amides, or other derivatives using standard organic chemistry techniques. The synthesis of (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives has been achieved through the reaction of the corresponding carboxylic acid with various amines.

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods offer a green and highly selective alternative to classical organic synthesis. These methods utilize enzymes as catalysts, which can operate under mild conditions and often provide excellent chemo-, regio-, and enantioselectivity.

For the synthesis of keto acids, several enzymatic approaches can be envisioned. Alcohol oxidases are enzymes that can oxidize alcohols to aldehydes and, in some cases, further to carboxylic acids using molecular oxygen as the oxidant. nih.govnih.gov This process often involves the in-situ removal of the hydrogen peroxide byproduct by a catalase. nih.gov While the direct enzymatic oxidation of a precursor alcohol to this compound has not been specifically reported, the substrate tolerance of some alcohol oxidases suggests this could be a feasible route.

Aldolases are another class of enzymes that catalyze carbon-carbon bond formation. The promiscuous aldolase (B8822740) NahE, for example, has been used in the biocatalytic synthesis of α,β-unsaturated 2-keto acids from a variety of aldehydes and pyruvate. thieme-connect.com This suggests that a biocatalytic aldol (B89426) condensation could be a key step in a chemoenzymatic route to this compound or its precursors.

Furthermore, L-amino acid oxidases have been employed for the preparative biocatalytic synthesis of α-ketoglutaramate from L-glutamine, demonstrating the potential of enzymatic oxidative deamination to produce keto acids. nih.gov

Table 2: Enzymes with Potential Application in the Synthesis of this compound

Enzyme ClassReaction TypePotential ApplicationReference
Alcohol OxidaseOxidation of alcoholsConversion of a precursor alcohol to the corresponding aldehyde or carboxylic acid. nih.govnih.gov
Aldolase (e.g., NahE)Aldol condensationCarbon-carbon bond formation to construct the backbone of the keto acid. thieme-connect.com
L-Amino Acid OxidaseOxidative deaminationSynthesis of a keto acid from an amino acid precursor. nih.gov
Lipase/EsteraseHydrolysis/EsterificationEnantioselective resolution of racemic mixtures or protection/deprotection of functional groups. psu.edu

Advanced Analytical Methodologies for the Characterization and Quantification of 3,7 Dimethyl 6 Oxooctanoic Acid

Chromatographic Techniques for Separation and Detection

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to its inherent polarity and low volatility, 3,7-dimethyl-6-oxooctanoic acid is not suitable for direct GC-MS analysis. It must first be chemically modified through derivatization to increase its volatility and thermal stability. research-solution.com

Once derivatized, the compound can be effectively separated and analyzed. The separation is typically achieved on a capillary column with a specific stationary phase. Non-polar or mid-polarity columns, such as those with a 5% phenyl methyl siloxane stationary phase, are often employed for analyzing fatty acid derivatives. nih.gov The mass spectrometer serves as a highly specific and sensitive detector. In full-scan mode, it provides detailed mass spectra that can be used for qualitative analysis and structural confirmation by comparing fragmentation patterns to spectral libraries (like NIST) or by interpreting the fragmentation itself. For quantitative analysis, selected ion monitoring (SIM) is used, where the instrument is set to detect only specific ions characteristic of the analyte, dramatically increasing sensitivity and selectivity. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

Parameter Typical Setting Purpose
GC Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness Provides efficient separation of derivatized analytes based on boiling point and polarity.
Injector Temp. 250-280 °C Ensures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier Gas Helium, constant flow (e.g., 1.0-1.2 mL/min) Transports the analyte through the column.
Oven Program Initial temp 80-100°C, ramp at 5-15°C/min to 280-300°C, hold for 5-10 min Creates a temperature gradient to separate compounds with different boiling points.
MS Interface Temp. 280-300 °C Prevents condensation of the analyte as it transfers from the GC to the MS.
Ionization Mode Electron Ionization (EI) at 70 eV Standard mode for creating reproducible fragmentation patterns for library matching.

| Acquisition Mode | Full Scan (for qualitative), Selected Ion Monitoring (SIM) (for quantitative) | Full scan provides structural data; SIM provides high sensitivity for quantification. |

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing polar, non-volatile, and thermally labile compounds, making it a viable alternative to GC for this compound, sometimes even without derivatization.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. mdpi.com Separation occurs on a non-polar stationary phase, typically a C18 column, with a polar mobile phase. mdpi.comnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure the carboxylic acid group is in a consistent protonation state (as the neutral acid, -COOH) for better retention and peak shape, the pH of the mobile phase is often adjusted to be acidic (e.g., pH 2.5-3.5) using additives like formic acid or trifluoroacetic acid. mdpi.com

Detection can be achieved using a UV detector, as the carbonyl and carboxyl groups exhibit some absorbance at low wavelengths (around 210 nm). However, for higher sensitivity and specificity, particularly in complex matrices, coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred method. mdpi.comnih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a critical step to improve the analytical characteristics of this compound, especially for GC-MS. research-solution.com The process involves chemically modifying the problematic functional groups—the ketone and the carboxylic acid—to create a derivative that is more volatile, less polar, and more thermally stable. youtube.com

A common and effective strategy is a two-step process:

Methoximation: The keto group at the C-6 position is protected by reacting it with a reagent like methoxyamine hydrochloride. youtube.comresearchgate.net This reaction converts the ketone into a methoxime. This step is crucial as it prevents the molecule from undergoing tautomerization (enolization) at high temperatures, which would otherwise lead to multiple derivative products and poor quantification. youtube.com

Esterification/Silylation: The polar carboxylic acid group is converted into a less polar, more volatile ester or silyl (B83357) ester.

Esterification: This can be achieved using reagents like propyl chloroformate (PCF) or by creating methyl esters. researchgate.net

Silylation: This is a very common approach where an "active" hydrogen on the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce volatile TMS esters that are ideal for GC-MS analysis. youtube.com

Table 2: Common Derivatization Reagents for Keto and Carboxylic Acid Groups

Functional Group Target Derivatization Reaction Reagent Example Purpose
Ketone (-C=O) Methoximation Methoxyamine hydrochloride (MeOx) Protects keto group, prevents tautomerization, reduces byproducts. youtube.comresearchgate.net
Carboxylic Acid (-COOH) Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Replaces active hydrogen with a TMS group, increasing volatility and thermal stability. youtube.com
Carboxylic Acid (-COOH) Esterification Propyl chloroformate (PCF), Methanolic HCl Converts the acid to a more volatile ester (e.g., propyl or methyl ester). researchgate.net

| Ketone & Carboxylic Acid | Quinoxalinol Formation | o-Phenylenediamine | Reacts with α-keto acids to form stable, detectable quinoxalinol derivatives. nih.gov |

Spectroscopic Characterization Methods in Research (general principles, not specific data)

In research settings, spectroscopic methods are indispensable for the unambiguous structural confirmation of synthesized or isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework.

¹H NMR: Would confirm the presence of different proton environments, such as the isopropyl group protons, the methyl group protons at C-3, various methylene (B1212753) protons, and the methine protons. The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) would provide definitive evidence of the molecule's connectivity.

¹³C NMR: Would show distinct signals for each of the 10 carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ketone (downfield, ~210 ppm), the carbonyl carbon of the carboxylic acid (~180 ppm), and the various aliphatic carbons at their characteristic chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A very broad O-H stretching band for the carboxylic acid group (approx. 2500-3300 cm⁻¹).

A sharp, strong C=O stretching band for the carboxylic acid carbonyl (approx. 1700-1725 cm⁻¹).

A sharp, strong C=O stretching band for the ketone carbonyl (approx. 1710-1730 cm⁻¹), which may overlap with the acid carbonyl peak.

C-H stretching bands for the methyl and methylene groups (approx. 2850-3000 cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula (C₁₀H₁₈O₃). nih.gov The fragmentation pattern observed in the mass spectrum provides structural information. For instance, characteristic fragments might correspond to the loss of the isopropyl group [CH(CH₃)₂] or cleavage at positions alpha to the carbonyl groups, helping to piece together the molecular structure.

Quantitative Analysis in Complex Biological Matrices

The quantification of this compound in biological matrices such as plasma, urine, or tissue is essential for metabolic studies. This process requires robust sample preparation to remove interfering substances and a highly sensitive and selective analytical method. mdpi.comnih.gov

The general workflow involves several key steps:

Sample Collection and Spiking: A known amount of an internal standard (IS) is added to the biological sample at the beginning of the workflow. The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). If unavailable, a structurally similar compound not present in the sample can be used.

Sample Preparation/Extraction: The goal is to isolate the analyte from matrix components like proteins and salts.

Protein Precipitation (PPT): For plasma or serum, cold organic solvents like methanol or acetonitrile are often used to denature and precipitate proteins. mdpi.com

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then selectively washed and eluted. researchgate.net

Derivatization: As described in section 7.2, this step is usually necessary, especially if GC-MS is the chosen analytical platform.

Instrumental Analysis: LC-MS/MS is often the method of choice for this application due to its high sensitivity, specificity, and suitability for polar molecules, which can sometimes be analyzed with minimal derivatization. nih.gov The instrument operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides two levels of mass selectivity, minimizing interferences and leading to very low limits of quantification (LOQ). mdpi.com

Data Analysis: The analyte concentration is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix. nih.gov

Table 3: General Workflow for Quantification in a Biological Matrix (e.g., Plasma)

Step Procedure Rationale
1. Sample Preparation Thaw plasma sample. Add a known amount of stable isotope-labeled internal standard. IS corrects for analyte loss during preparation and for matrix effects during analysis.
2. Protein Precipitation Add 3-4 volumes of cold acetonitrile. Vortex and centrifuge at high speed. Removes the majority of proteins which can interfere with analysis.
3. Supernatant Transfer Carefully collect the supernatant (liquid portion). The supernatant contains the analyte and internal standard.
4. Evaporation Evaporate the supernatant to dryness under a stream of nitrogen. Concentrates the sample and removes the organic solvent.
5. Derivatization Reconstitute the residue in derivatization reagents (e.g., MeOx followed by MSTFA). Heat as required. Prepares the analyte for GC-MS analysis or enhances ionization for LC-MS.
6. Instrumental Analysis Inject the derivatized sample into a GC-MS or LC-MS/MS system. Separates, detects, and quantifies the analyte and internal standard.

| 7. Quantification | Construct a calibration curve and calculate the analyte concentration based on the analyte/IS peak area ratio. | Provides an accurate and precise measurement of the analyte concentration in the original sample. |

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biological Roles and Mechanisms

Currently, the specific biological functions of 3,7-dimethyl-6-oxooctanoic acid are unknown. Future research should prioritize screening for its activity in various biological systems. Investigating its potential role as a signaling molecule, a metabolic intermediate, or a defensive compound in organisms that may produce it is a crucial first step. Studies could explore its interaction with cellular receptors, enzymes, and metabolic pathways to uncover any influence on cellular processes. For instance, related compounds, such as other organic acids, are known to play roles in microbial communication and as precursors for bioactive molecules.

Exploration of Novel Biosynthetic Pathways in Diverse Organisms

The natural origin of this compound is not established. A logical starting point for investigation is to explore its potential biosynthesis through fatty acid or isoprenoid pathways in various organisms like bacteria, fungi, and plants. ymdb.capsu.edu Genome mining and metabolomic analysis of diverse microbial strains could reveal novel enzymatic pathways capable of synthesizing its unique branched and oxidized structure. Understanding its natural synthesis is fundamental for sustainable production and for appreciating its ecological role.

Development of Chemoenzymatic Synthetic Routes for Stereoisomers

The structure of this compound contains chiral centers, meaning different stereoisomers exist. These isomers may have distinct biological activities. Developing precise and efficient chemoenzymatic methods is essential for accessing stereochemically pure forms of the molecule for detailed study. uni-graz.atproquest.com Such strategies combine the selectivity of enzymes, like oxidoreductases or lipases, with the versatility of chemical synthesis. uky.eduresearchgate.net Establishing these synthetic routes would enable the production of specific isomers and facilitate the exploration of their individual properties.

Applications in Metabolic Engineering and Biotechnology

Once a biosynthetic pathway is identified, metabolic engineering techniques can be employed to optimize the production of this compound in microbial hosts like Escherichia coli or yeast. nih.gov This involves genetic modification to enhance precursor supply, overexpress key enzymes, and eliminate competing metabolic pathways. nih.gov Such engineered microbes could serve as cellular factories for sustainable and cost-effective production of this keto acid, paving the way for its potential use as a platform chemical or a specialty ingredient. nih.govbohrium.com

Design of Novel Bioactive Analogues Based on Structure-Activity Relationship Studies

A systematic investigation into the structure-activity relationship (SAR) of this compound is a critical step toward practical applications. By synthesizing and testing a library of structurally related analogues, researchers can identify the key chemical features responsible for any observed biological activity. mdpi.comresearchgate.net For example, modifying the chain length, the position of the keto group, or the carboxylic acid function could lead to analogues with enhanced potency or novel functionalities, such as improved antimicrobial or antifungal properties. mdpi.com This approach is fundamental for designing new molecules with tailored therapeutic or industrial applications.

Q & A

Q. What is a validated laboratory synthesis method for 3,7-dimethyl-6-oxooctanoic acid?

The compound can be synthesized via oxidation of diol precursors using Jones reagent (CrO₃ in H₂SO₄). For example, diol 21 dissolved in acetone reacts with Jones reagent to yield this compound as a pale yellow oil after work-up. Key spectral data includes IR absorption at 5.85 ppm (carboxylic acid C=O) and NMR signals at 0.97 ppm (doublet, CH(CH₃)) and 1.08 ppm (doublet, C(CH₃)₂) .

Analytical Data Values/Peaks
IR (cm⁻¹) 2850-4000 (broad, -OH), ~1700 (C=O)
¹H NMR (CDCl₃, δ ppm) 0.97 (d, 3H), 1.08 (d, 6H), 2.0–2.8 (m, 5H)

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad ~3000 cm⁻¹).
  • ¹H NMR : Identifies methyl groups (doublets at 0.97 and 1.08 ppm) and methylene/methine protons (multiplet at 2.0–2.8 ppm).
  • Elemental Analysis : Validates purity (e.g., calculated C: 68.91%, H: 12.73%; observed C: 68.16%, H: 12.72%) .
  • Mass Spectrometry (MS) : Recommended for molecular weight confirmation (not explicitly reported in evidence).

Q. What safety protocols should be followed when handling this compound?

While direct safety data is limited, analogous ketones and carboxylic acids (e.g., 3-oxooctanoic acid) suggest:

  • Use of PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation.
  • Consult safety sheets for structurally related compounds (e.g., 3-hydroxyoctanoic acid) for hazard assessment .

Q. How can researchers assess the purity of synthesized this compound?

  • Chromatography : HPLC or GC-MS to detect impurities.
  • Melting Point : Consistency with literature values (if solid).
  • Titration : Quantify acid content via neutralization.
  • Cross-Validation : Compare NMR/IR data with published spectra .

Q. What are common impurities in its synthesis, and how are they identified?

  • Unreacted Diol : Detected via NMR (absence of diol protons) or TLC.
  • Over-Oxidation Products : Identified by additional carbonyl signals in IR/MS.
  • Byproducts from Jones Reagent : Trace chromium residues analyzed via ICP-MS .

Advanced Research Questions

Q. How can contradictions in spectral data across studies be resolved?

  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable).
  • Isotopic Labeling : Use ¹³C NMR to resolve overlapping signals.
  • Computational Modeling : Compare experimental data with DFT-calculated spectra .

Q. What mechanistic insights exist for its potential antibacterial activity?

While direct studies are lacking, structurally related chromium(III) complexes (e.g., 3,3-dimethyl-7-oxo-6-phenylacetamido derivatives) show antibacterial effects via metal coordination disrupting bacterial membranes. Research could explore chelation properties or enzyme inhibition (e.g., β-lactamase) .

Q. How does this compound behave under varying pH and temperature conditions?

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month) with HPLC monitoring.
  • pH-Dependent Reactivity : Carboxylic acid deprotonation at high pH may enhance nucleophilic reactivity.
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds .

Q. Can this compound serve as a precursor for coordination complexes?

Yes, the ketone and carboxylic acid groups enable metal binding. For example:

  • Chromium(III) Complexes : Synthesized via refluxing with CrCl₃, characterized by UV-Vis and magnetic susceptibility .
  • Lanthanide Complexes : Potential applications in catalysis or imaging, requiring further study.

Q. What are hypothesized metabolic or degradation pathways for this compound?

Analogous to 7-ketodeoxycholic acid (a bile acid derivative), potential pathways include:

  • Hepatic Reduction : Ketone → alcohol via NADPH-dependent enzymes.
  • Microbial Degradation : Enterobacteria may cleave the alkyl chain, yielding shorter carboxylic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.